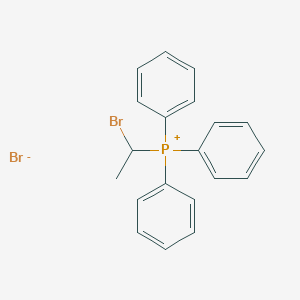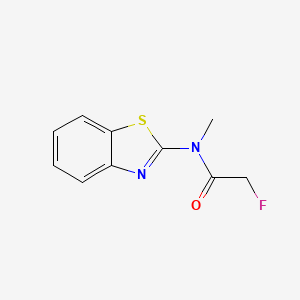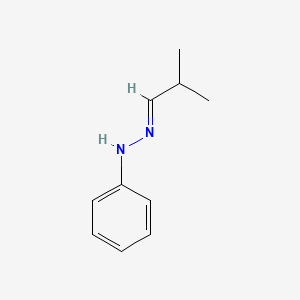
Propanal, 2-methyl-, phenylhydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-methylpropylidene)-2-phenylhydrazine is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) connected to a nitrogen-nitrogen single bond (N-N)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methylpropylidene)-2-phenylhydrazine typically involves the condensation reaction between 2-methylpropanal and phenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction can be represented as follows:
2-methylpropanal+phenylhydrazine→1-(2-methylpropylidene)-2-phenylhydrazine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of catalysts, controlled temperature, and pressure conditions.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-methylpropylidene)-2-phenylhydrazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazines.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
Oxidation: Formation of oxides or ketones.
Reduction: Formation of hydrazines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1-(2-methylpropylidene)-2-phenylhydrazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the production of dyes, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(2-methylpropylidene)-2-phenylhydrazine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to inhibition or activation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-methylpropylidene)-2-phenylhydrazine
- N1,N3-Bis(2-methylpropylidene)-1,3-cyclohexanedimethanamine
- (1E)-(2-Methylpropylidene)hydrazine
Uniqueness
1-(2-methylpropylidene)-2-phenylhydrazine is unique due to its specific structural features and reactivity. Its phenyl group and hydrazone linkage confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H14N2 |
|---|---|
Peso molecular |
162.23 g/mol |
Nombre IUPAC |
N-[(E)-2-methylpropylideneamino]aniline |
InChI |
InChI=1S/C10H14N2/c1-9(2)8-11-12-10-6-4-3-5-7-10/h3-9,12H,1-2H3/b11-8+ |
Clave InChI |
JRPJYFGSRTYOBF-DHZHZOJOSA-N |
SMILES isomérico |
CC(C)/C=N/NC1=CC=CC=C1 |
SMILES canónico |
CC(C)C=NNC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




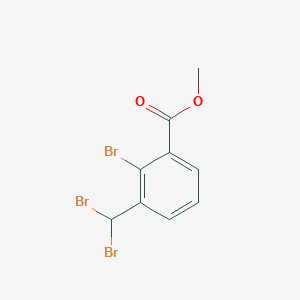
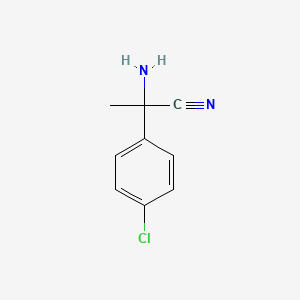
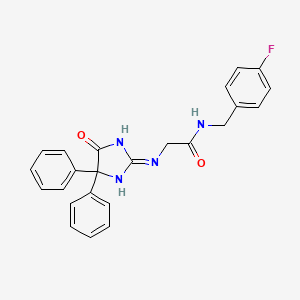
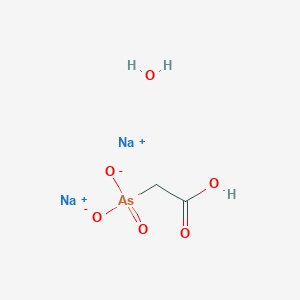

![2'-Bromospiro[benzo[de]anthracene-7,9'-fluorene]](/img/structure/B12848274.png)
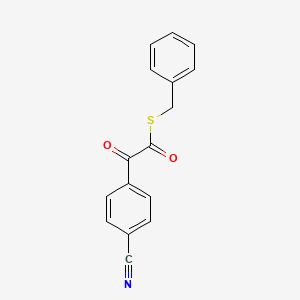

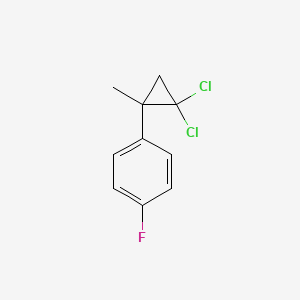
![4-Amino-2'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12848298.png)
